molecular formula C10H17BrN2OS B2717756 (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one CAS No. 304439-23-4

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

Cat. No.: B2717756
CAS No.: 304439-23-4
M. Wt: 293.22
InChI Key: UOEFYJDREUFJRJ-SMOXQLQSSA-N
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Description

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a synthetic organic compound that belongs to the class of thienoimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromopentyl side chain and a tetrahydrothienoimidazole core makes this compound a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one typically involves the following steps:

    Formation of the Thienoimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromopentyl Side Chain: This step involves the alkylation of the thienoimidazole core with a bromopentyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thienoimidazole derivatives.

    Substitution: Substituted thienoimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various thienoimidazole derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents.

Industry

    Material Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. The bromopentyl side chain may facilitate binding to hydrophobic pockets in proteins, while the thienoimidazole core can interact with active sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (3As,6aR)-4-(5-Chloropentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Similar structure with a chlorine atom instead of bromine.

    (3As,6aR)-4-(5-Methylpentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)/t7-,8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFYJDREUFJRJ-SMOXQLQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C(S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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